molecular formula C10H11FO3 B7785425 Ethyl 2-(2-fluorophenoxy)acetate

Ethyl 2-(2-fluorophenoxy)acetate

Cat. No.: B7785425
M. Wt: 198.19 g/mol
InChI Key: CYCSUXZXAOIKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-fluorophenoxy)acetate is an organic compound with the molecular formula C10H11FO3. It is a fluorinated ester, which is often used as an intermediate in organic synthesis and pharmaceutical research. The presence of the fluorine atom in its structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-fluorophenoxy)acetate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone and heated under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester can be hydrolyzed to produce 2-(2-fluorophenoxy)acetic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Potassium carbonate in acetone.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-fluorophenoxy)acetic acid.

    Reduction: 2-(2-fluorophenoxy)ethanol.

Scientific Research Applications

Ethyl 2-(2-fluorophenoxy)acetate is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluorophenoxy)acetate largely depends on its application. In biological systems, the fluorine atom can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to increased potency or selectivity. The ester group can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-fluorophenoxy)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This can lead to differences in reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCSUXZXAOIKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.